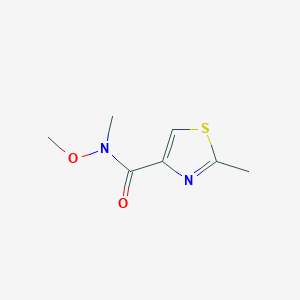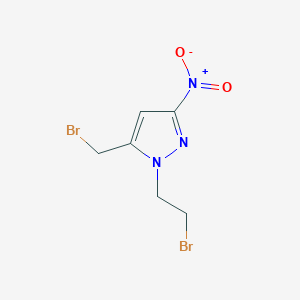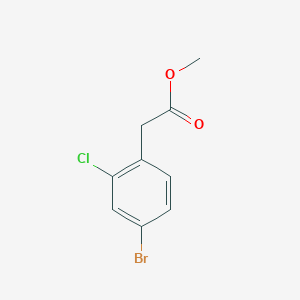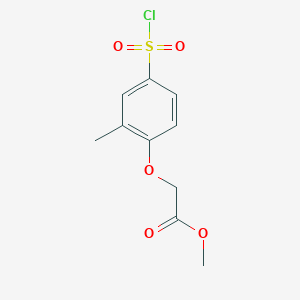
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine
Descripción general
Descripción
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine (DTCBA) is a cyclic amine compound with a thiophene-based side chain. It is a member of the heterocyclic amines family and has been used in various scientific research applications due to its unique properties. DTCBA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiophene derivatives, including those with a cyclobutan-1-amine structure, have shown promising antimicrobial properties . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of thiophene compounds make them valuable in the treatment of chronic pain and inflammatory diseases . Research into 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could lead to new medications that offer relief without the side effects associated with current treatments.
Antihypertensive Effects
Thiophene derivatives have been studied for their potential to act as antihypertensive agents . By exploring the cardiovascular effects of these compounds, scientists may develop new drugs that help manage high blood pressure more effectively.
Antitumor Activity
The structure of thiophene is significant in the synthesis of compounds with antitumor activity . Research into 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could contribute to cancer treatment by providing a basis for new chemotherapy agents.
Material Science: Corrosion Inhibition
In material science, thiophene derivatives are used as corrosion inhibitors . The application of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine in this field could lead to the development of more efficient methods to protect metals from corrosion.
Organic Electronics
Thiophene-based molecules play a crucial role in the advancement of organic electronics , particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The unique properties of 3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine could be harnessed to improve the performance of these devices.
Mecanismo De Acción
Target of Action
It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Mode of Action
Biochemical Pathways
Compounds containing a thiophene nucleus are known to show various activities .
Action Environment
Propiedades
IUPAC Name |
3,3-dimethyl-1-thiophen-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-9(2)6-10(11,7-9)8-4-3-5-12-8/h3-5H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNXTMSTXPABIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=CS2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(thiophen-2-yl)cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)


![1-[4-(3-Methylbenzoyl)-1-piperazinyl]-1-ethanone](/img/structure/B1466165.png)








